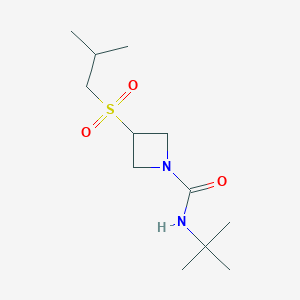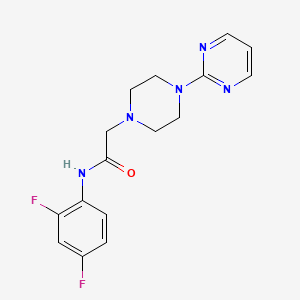
N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide” is a chemical compound with the molecular formula C16H17F2N5O. It has a molecular weight of 333.34 g/mol . This compound is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide” can be represented by the SMILES notation: C1CN (CCN1CC (=O)NC2=C (C=C (C=C2)F)F)C3=NC=CC=N3 . This notation provides a way to represent the structure using ASCII strings. For a detailed 3D structure, it would be best to refer to a specialized molecular structure database.
Physical And Chemical Properties Analysis
“N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide” is a solid compound with a molecular weight of 333.34 g/mol . For more detailed physical and chemical properties, it would be best to refer to a specialized chemical properties database.
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development
N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is a compound with potential applications in organic synthesis and pharmaceutical research. It is closely related to Voriconazole, a triazole antifungal agent, where the relative stereochemistry is set in the addition of a pyrimidine derivative to a difluorophenyl compound. This process involves examining the diastereocontrol by varying pyrimidine substitution patterns and reaction conditions, with a focus on achieving excellent diastereoselection using organozinc derivatives (Butters et al., 2001).
Antagonistic Properties and Binding Affinities
Compounds like N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide are studied for their antagonistic properties, particularly in relation to adenosine receptors. Research on similar 1-phenyl-pyrazolo[3,4-d]pyrimidines, which are structurally related, indicates the importance of distal amide substitution for high affinity at adenosine receptors (Chebib & Quinn, 1997).
Conformational Analysis
Structurally similar compounds, like N-(pyrimidin-2-yl)pentafluorobenzamide, exhibit interesting conformational properties. These compounds can exist as a mixture of cis and trans rotamers, with the equilibrium being strongly dependent on solvent conditions. Such studies are crucial for understanding the conformational dynamics of similar compounds in various environments (Forbes et al., 2001).
Development of Anticancer Agents
The pyrimidine moiety, a key component of N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide, is extensively researched for its anticancer properties. Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the significance of the pyrimidine ring in the design of new anticancer agents (Abu‐Hashem & Aly, 2017).
Androgen Receptor Antagonist Activity
Research on N-arylpiperazine-1-carboxamide derivatives, which are structurally similar, shows potential in the development of nonsteroidal androgen receptor antagonists. These compounds, including some with difluorophenyl groups, exhibit potent antiandrogenic activity and are promising for the treatment of conditions like prostate cancer (Kinoyama et al., 2005).
Inhibitors of Transcription Factors
Compounds containing pyrimidine and similar functional groups are investigated for their ability to inhibit transcription factors like NF-kappaB and AP-1. Such studies are crucial for understanding how these compounds can be used in modulating gene expression, with potential therapeutic applications (Palanki et al., 2000).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c17-12-2-3-14(13(18)10-12)21-15(24)11-22-6-8-23(9-7-22)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOKCNFUZPHBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


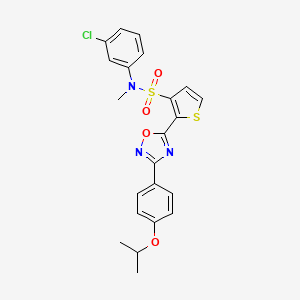

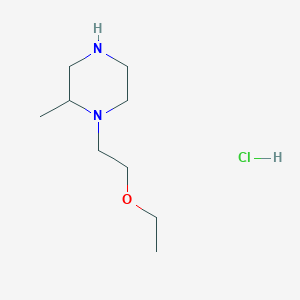
![2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2415488.png)

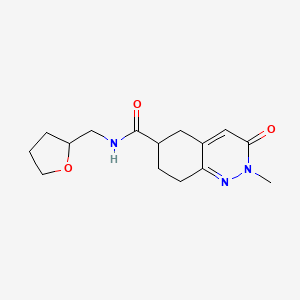
![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2415492.png)
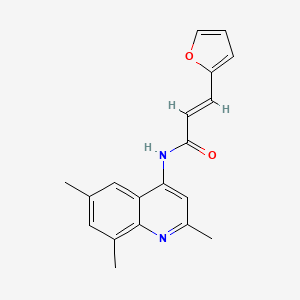
![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2415501.png)
![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2415502.png)
![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)
